molecular formula C8H10Cl2NO3P B14667663 (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid CAS No. 36031-66-0

(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid

Cat. No.: B14667663
CAS No.: 36031-66-0
M. Wt: 270.05 g/mol
InChI Key: GBLGCYMBEGBLRD-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is an organic compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds, ensuring the healthy growth of crops like cereals and grasses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid typically involves the reaction of 2,4-dichlorophenol with ethylphosphonamidic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: The major products include oxides and chlorinated derivatives.

    Reduction: The major products are reduced forms of the original compound.

    Substitution: The major products are substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of herbicidal activity and environmental impact.

    Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with herbicidal properties.

    Industry: The compound is used in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid involves its absorption by plant leaves and subsequent translocation to the meristematic tissues. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The molecular targets include auxin receptors and signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action but with an additional chlorine atom.

    Methylchlorophenoxyacetic acid (MCPA): A related compound with similar herbicidal activity.

Uniqueness

(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and herbicidal activity. Its ability to act as a synthetic auxin makes it particularly effective in controlling broadleaf weeds while having minimal impact on grasses and cereals.

Properties

CAS No.

36031-66-0

Molecular Formula

C8H10Cl2NO3P

Molecular Weight

270.05 g/mol

IUPAC Name

(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid

InChI

InChI=1S/C8H10Cl2NO3P/c1-2-11-15(12,13)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12,13)

InChI Key

GBLGCYMBEGBLRD-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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